An In-depth Technical Guide to L-Diguluronic Acid Disodium for Researchers and Drug Development Professionals
An In-depth Technical Guide to L-Diguluronic Acid Disodium for Researchers and Drug Development Professionals
Introduction: L-Diguluronic acid disodium (B8443419) is a linear polysaccharide copolymer composed of two α-L-guluronic acid units linked by a 1→4 glycosidic bond. As a key component of alginate, a naturally occurring polysaccharide from brown seaweed, this disaccharide has garnered interest in the fields of drug delivery and immunology. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
L-Diguluronic acid disodium is the salt form of L-diguluronic acid, an unbranched polyanionic disaccharide.[1][2] It serves as a precursor for the formation of alginate and is explored as a carrier for the delivery of therapeutic agents, such as antifungal drugs.[1][2]
There appears to be some discrepancy in the reported chemical properties of L-Diguluronic acid disodium across different suppliers. It is crucial for researchers to verify the specifications of the compound from their chosen source. The table below summarizes the available data.
| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) |
| CAS Number | 1883438-76-3[1][3][][5][6] | 34044-54-7[7][8][9][10] | 34044-54-7[11] |
| Molecular Formula | C₁₂H₁₆Na₂O₁₃[1][3] | C₁₂H₁₈O[7] | C₁₂H₁₈Na₂O₁₄[11] |
| Molecular Weight | 414.23 g/mol [1][3] | 370.26 g/mol [7] | 432.24 g/mol [11] |
| Appearance | White to off-white solid[3] | Powder[7] | Powder[11] |
| Purity | ≥98.0%[3] | >98%[7] | HPLC 98%[11] |
| Solubility | H₂O: ≥ 100 mg/mL (241.41 mM)[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7] | Soluble in Water[11] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[3] | Desiccate at -20°C[7] | 2-8°C (sealed storage, away from light)[11] |
Spectroscopic Properties (Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H-NMR spectrum of alginate, which contains L-guluronic acid residues, shows characteristic signals for the anomeric proton (G-1) and other ring protons (G-2 to G-5).[12][13] For a dimer, one would expect to see two sets of signals for the two guluronic acid residues, with chemical shift differences reflecting their positions in the chain (reducing and non-reducing ends) and the glycosidic linkage.
-
¹³C NMR: The ¹³C-NMR spectrum would provide information on the carbon skeleton. Each carbon atom in the two guluronic acid residues would give a distinct signal, with the chemical shifts of the anomeric carbons (C-1) and the carbon involved in the glycosidic linkage (C-4) being of particular diagnostic value.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of L-Diguluronic acid disodium is expected to show characteristic absorption bands for the functional groups present. Based on studies of alginates and guluronic acid blocks, these would include:
-
A broad band around 3400 cm⁻¹ corresponding to O-H stretching vibrations.
-
Bands around 1600 cm⁻¹ and 1410 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻).[14]
-
A band around 1025-1030 cm⁻¹ attributed to C-O stretching and OH bending of the guluronate units.[14][15]
-
Bands in the fingerprint region (around 947, 903, 812, and 781 cm⁻¹) are characteristic of homopolyguluronic acid blocks and can provide information about the α-L-guluronic acid residues and the glycosidic linkage.[16]
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula, taking into account the sodium counter-ions. Fragmentation patterns could provide information about the glycosidic linkage.
Biological Activity and Signaling Pathways
The biological activities of L-Diguluronic acid disodium are primarily understood in the context of guluronate oligosaccharides (GOS), which have been shown to possess immunomodulatory effects. The primary mechanism of action involves the activation of macrophages through Toll-like receptor 4 (TLR4).
The binding of GOS to TLR4 initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of key transcription factors such as NF-κB and the activation of mitogen-activated protein kinase (MAPK) pathways. This, in turn, results in the production of pro-inflammatory cytokines and nitric oxide.
Experimental Protocols
General Synthesis of Guluronic Acid Oligosaccharides
A common method for producing guluronic acid oligosaccharides, including the dimer, is through the controlled hydrolysis of polyguluronic acid, which can be isolated from alginate.
1. Enzymatic Hydrolysis:
-
Enzyme: A polyguluronate-specific lyase is used.
-
Substrate: High-purity polyguluronic acid.
-
Reaction Conditions: The reaction is typically carried out in a buffered solution at the optimal pH and temperature for the specific enzyme.
-
Monitoring: The progress of the hydrolysis is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve the desired degree of polymerization.
-
Termination: The reaction is terminated by heat inactivation of the enzyme or by adjusting the pH.
2. Acid Hydrolysis:
-
Acid: Dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[17][18]
-
Reaction Conditions: The hydrolysis is performed at elevated temperatures. The concentration of the acid, temperature, and reaction time are critical parameters that need to be optimized to favor the production of dimers.
-
Neutralization: After the desired reaction time, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate).
Purification of L-Diguluronic Acid Disodium
The resulting mixture of oligosaccharides of varying lengths needs to be purified to isolate the dimer.
1. Size-Exclusion Chromatography (SEC):
-
This is the most common method for separating oligosaccharides based on their size.
-
Stationary Phase: A gel filtration medium with an appropriate pore size to resolve small oligosaccharides is used.
-
Mobile Phase: An aqueous buffer is typically used as the eluent.
-
Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure dimer.
2. Anion-Exchange Chromatography (AEC):
-
Given the anionic nature of the uronic acids, AEC can also be employed for purification.
-
Separation is based on the charge of the molecules, which is dependent on the number of carboxyl groups.
Characterization
The purified L-Diguluronic acid disodium should be thoroughly characterized to confirm its identity and purity.
-
HPLC: To assess the purity and quantify the amount of the disaccharide.
-
Mass Spectrometry: To confirm the molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the stereochemistry of the glycosidic linkage.
-
FT-IR Spectroscopy: To confirm the presence of characteristic functional groups.
Conclusion
L-Diguluronic acid disodium is a valuable tool for research in glycobiology, drug delivery, and immunology. A thorough understanding of its chemical properties, biological activities, and the methods for its preparation and characterization is essential for its effective application in these fields. The information provided in this guide serves as a foundational resource for scientists and professionals working with this important disaccharide. Researchers should, however, remain mindful of the reported inconsistencies in its fundamental properties and ensure rigorous characterization of their materials.
References
- 1. biorbyt.com [biorbyt.com]
- 2. 1883438-76-3|Sodium (2R,3S,4R,5S,6R)-3-(((2R,3S,4S,5S,6R)-6-carboxylato-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4,5,6-trihydroxytetrahydro-2H-pyran-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Diguluronic acid disodium | 多糖共聚物 | MCE [medchemexpress.cn]
- 7. L-diguluronic acid disodium salt | CAS:34044-54-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 9. phytopurify.com [phytopurify.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tsingke-shop.oss-cn-beijing.aliyuncs.com [tsingke-shop.oss-cn-beijing.aliyuncs.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ecronicon.net [ecronicon.net]
- 15. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 18. Hydrolysis of Carbohydrates Chemistry Tutorial [ausetute.com.au]
